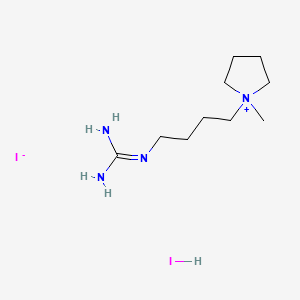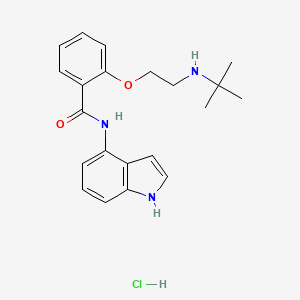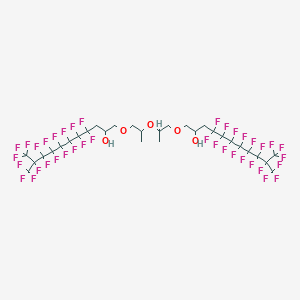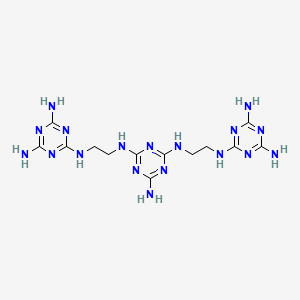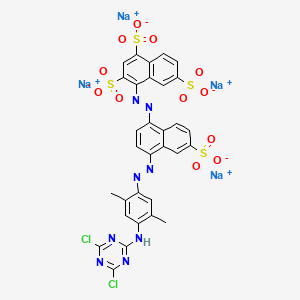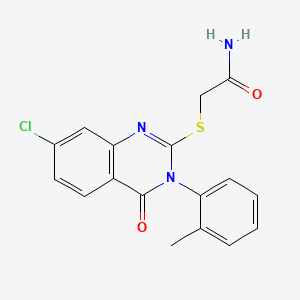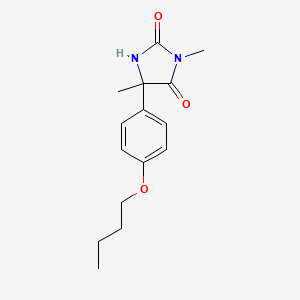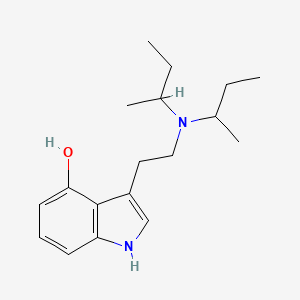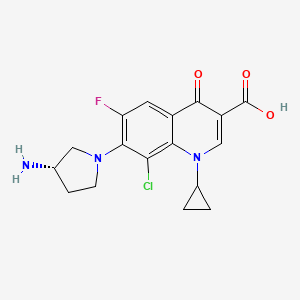
Clinafloxacin, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clinafloxacin, (S)- is an investigational fluoroquinolone antibiotic. It has shown promising antibiotic activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative bacteria. its clinical development has been hampered by the risk of serious side effects, including phototoxicity and hypoglycemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clinafloxacin, (S)- involves several steps, starting from the appropriate quinolone precursorThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Clinafloxacin, (S)- follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Clinafloxacin, (S)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of reactive oxygen species, contributing to its phototoxicity.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Halogenation at the C-8 position is a notable substitution reaction that enhances its antimicrobial potency.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation and halogenating agents for substitution reactions. The conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to elevated temperatures .
Major Products Formed
The major products formed from these reactions include various derivatives of Clinafloxacin, (S)-, which may have different pharmacological properties and levels of activity against bacteria .
Scientific Research Applications
Mechanism of Action
Clinafloxacin, (S)- exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By binding to these enzymes, Clinafloxacin, (S)- prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately cell death .
Comparison with Similar Compounds
Clinafloxacin, (S)- is part of the fluoroquinolone class of antibiotics, which includes other compounds such as:
- Grepafloxacin
- Levofloxacin
- Moxifloxacin
- Ofloxacin
- Sparfloxacin
- Trovafloxacin
Compared to these compounds, Clinafloxacin, (S)- has a broader spectrum of activity and higher potency against certain bacteria. its development has been limited due to its higher risk of side effects .
Properties
CAS No. |
133121-47-8 |
|---|---|
Molecular Formula |
C17H17ClFN3O3 |
Molecular Weight |
365.8 g/mol |
IUPAC Name |
7-[(3S)-3-aminopyrrolidin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H17ClFN3O3/c18-13-14-10(5-12(19)15(13)21-4-3-8(20)6-21)16(23)11(17(24)25)7-22(14)9-1-2-9/h5,7-9H,1-4,6,20H2,(H,24,25)/t8-/m0/s1 |
InChI Key |
QGPKADBNRMWEQR-QMMMGPOBSA-N |
Isomeric SMILES |
C1CN(C[C@H]1N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)N4CCC(C4)N)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



